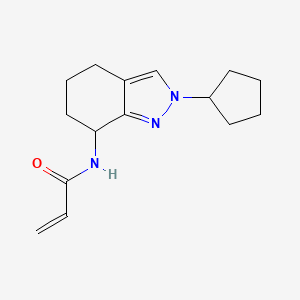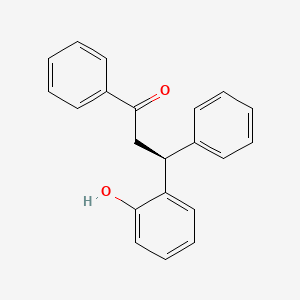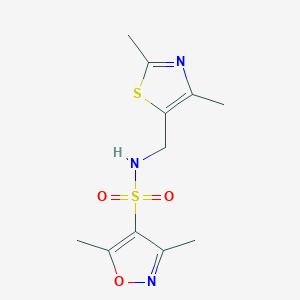
N-((2,4-dimethylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves a two-step process. In the first step, the intermediate thiazolylmethylamine is synthesized by the reaction of 2-mercaptothiazoline and paraformaldehyde in the presence of ammonium acetate. In the second step, the thiazolylmethylamine is reacted with thiophene-2-sulfonyl chloride to obtain the final compound.Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 249.36 g mol^-1 and a melting point of 165-166 °C. It has a yellow-color crystalline appearance with a pKa value of 7.77. It has a solubility of 25 mg/mL in water, and its aqueous solution has a pH of 7.2-7.6.Aplicaciones Científicas De Investigación
Protonation and Basicity Studies
Isoxazoles Protonation - A study conducted by Manzo and de Bertorello (1973) explored the protonation of isoxazole derivatives, including sulfamethoxazole, in aqueous sulfuric acid. This research provides insights into the basicity and UV spectra of these compounds, highlighting their protonation process (Manzo & de Bertorello, 1973).
Synthesis of Novel Derivatives
Synthesis of Sulfonamide Derivatives - Filimonov et al. (2006) described the synthesis of novel sulfonamide derivatives of 5-substituted-3-methylisoxazole, starting from 3,5-dimethylisoxazole. This work showcases the development of a series of aryl/heteroaryl- and aminovinylsubstituted derivatives, expanding the chemical diversity and potential applications of isoxazole heterocycles (Filimonov et al., 2006).
Anticancer Activity and VEGFR-2 Inhibition
Novel Sulfonamide Derivatives as VEGFR-2 Inhibitors - Ghorab et al. (2016) synthesized and evaluated novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety for their in vitro anticancer activity and VEGFR-2 inhibition. This study illustrates the therapeutic potential of these derivatives in cancer treatment (Ghorab et al., 2016).
Antibacterial and Antifungal Activity
Sulfonamide-derived Metal Complexes - Chohan and Shad (2011) explored the synthesis and biological evaluation of sulfonamide-derived ligands and their metal complexes, demonstrating moderate to significant antibacterial and good antifungal activities. This research underscores the potential of these compounds in developing new antimicrobial agents (Chohan & Shad, 2011).
Antioxidant Activity
Sulfone/Sulfonamide-linked Antioxidants - Padmaja et al. (2014) developed a new class of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) and tested them for antioxidant activity. The study identified compounds with potential antioxidant properties, highlighting the role of the sulfonamide linkage in enhancing activity (Padmaja et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S2/c1-6-10(18-9(4)13-6)5-12-19(15,16)11-7(2)14-17-8(11)3/h12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVPYYVXYOUNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNS(=O)(=O)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,4-dimethylthiazol-5-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

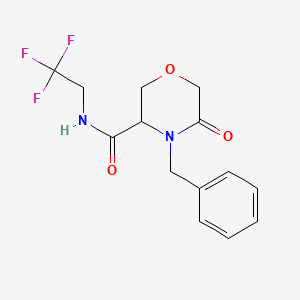
![[3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2479241.png)
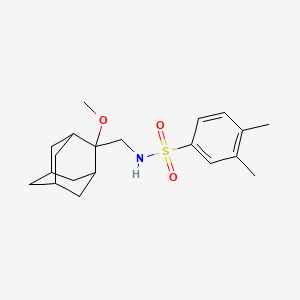
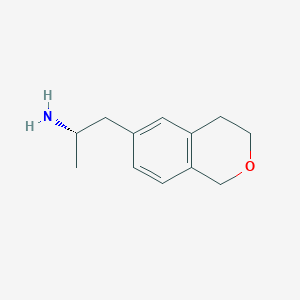
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2479245.png)
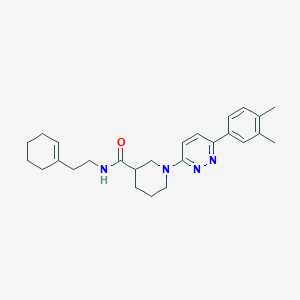
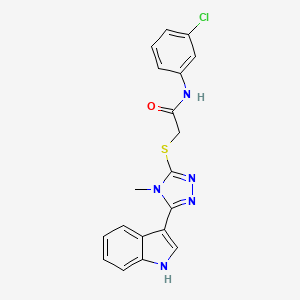
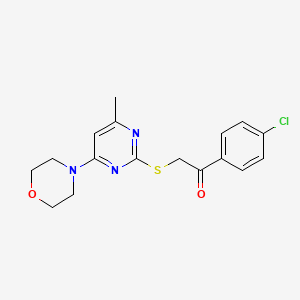
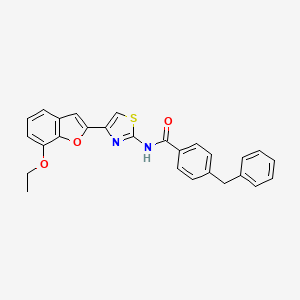
![3-[(3-methylbutyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B2479255.png)
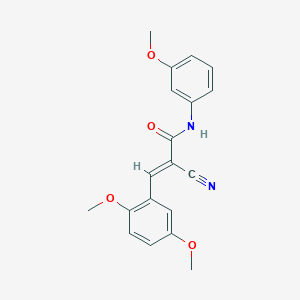
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2479258.png)
